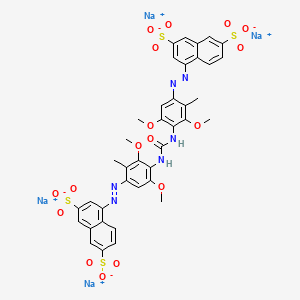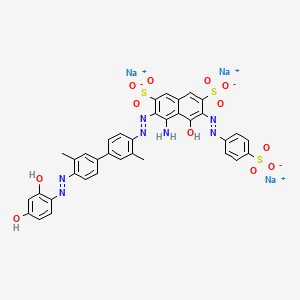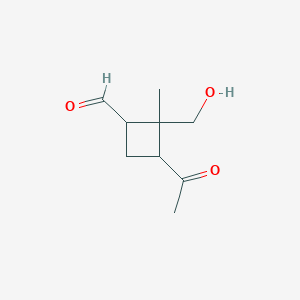
5,5-Dimethylhept-3-yne-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-heptyne-2,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) on a heptyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-heptyne-2,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. One common method includes the reaction of 5,5-dimethyl-1-hexyne with formaldehyde in the presence of a base to form the desired diol .
Industrial Production Methods
Industrial production of 5,5-Dimethyl-3-heptyne-2,6-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-heptyne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of 5,5-dimethyl-3-heptanone or 5,5-dimethyl-3-heptanoic acid.
Reduction: Formation of 5,5-dimethyl-3-heptene or 5,5-dimethylheptane.
Substitution: Formation of 5,5-dimethyl-3-heptyne-2,6-dichloride or 5,5-dimethyl-3-heptyne-2,6-dibromide.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-heptyne-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-heptyne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyne moiety can also participate in reactions with nucleophiles, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-3-heptyne: Similar structure but lacks hydroxyl groups.
3-Heptyne-2,6-diol: Similar structure but without the dimethyl substitution at the 5-position.
5,5-Dimethyl-3-heptanol: Similar structure but with a single hydroxyl group and no triple bond.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
61228-11-3 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
5,5-dimethylhept-3-yne-2,6-diol |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-9(3,4)8(2)11/h7-8,10-11H,1-4H3 |
Clave InChI |
KXNQCOMPVJNIQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(C)(C)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



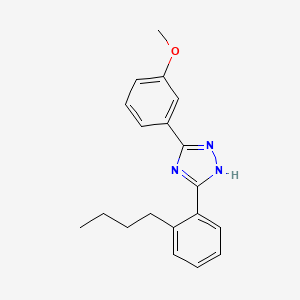
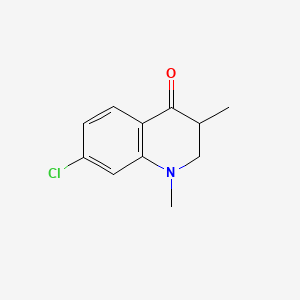
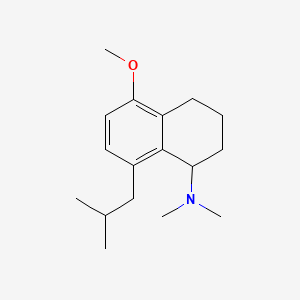
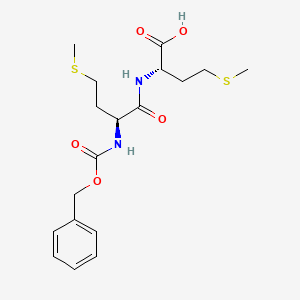
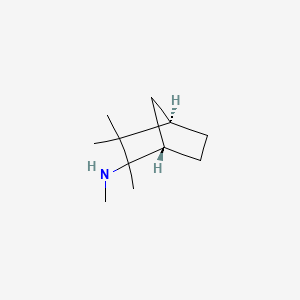


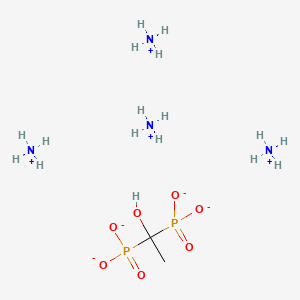
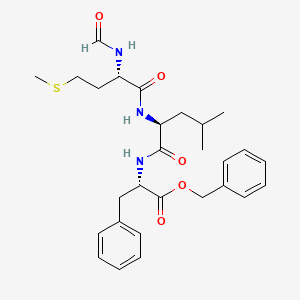
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
